![molecular formula C23H23N5OS B6507967 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide CAS No. 872590-40-4](/img/structure/B6507967.png)
2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms. The compound also contains a sulfanyl group attached to this core, and a phenylethyl group attached via an acetamide linkage .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of chemical reactions. For example, pyrazolo[3,4-d]pyrimidine derivatives have been used as building blocks in the synthesis of various biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could potentially increase its reactivity, while the phenylethyl group could influence its lipophilicity and thus its ability to cross biological membranes .Scientific Research Applications
- Thiophenes, including F1874-0977, have attracted attention due to their potential anti-cancer properties. These compounds exhibit cytotoxic effects against cancer cells by interfering with cell division and growth pathways .
- Thiophenes possess anti-inflammatory properties, making them relevant in treating inflammatory diseases. F1874-0977 could potentially modulate inflammatory pathways, providing therapeutic benefits .
- Thiophenes exhibit antifungal activity against various fungal pathogens. F1874-0977 might be effective in combating fungal infections .
- Kinases play essential roles in cell signaling and regulation. Some thiophenes, including F1874-0977, act as kinase inhibitors .
- Estrogen receptors are crucial in hormone-related diseases. Thiophenes can modulate estrogen receptor activity .
- Thiophenes serve as building blocks for combinatorial libraries in drug discovery. F1874-0977’s unique structure may inspire novel drug designs .
Anti-Cancer Properties
Anti-Inflammatory Activity
Anti-Fungal Applications
Kinase Inhibition
Estrogen Receptor Modulation
Material Science and Drug Design
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-16-8-9-20(17(2)12-16)28-22-19(13-27-28)23(26-15-25-22)30-14-21(29)24-11-10-18-6-4-3-5-7-18/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIKYTRXQAOWFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide |
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